molecular formula C9H7ClN2 B6267537 2-chloro-3-methyl-1,7-naphthyridine CAS No. 1105191-93-2

2-chloro-3-methyl-1,7-naphthyridine

Cat. No.: B6267537
CAS No.: 1105191-93-2
M. Wt: 178.62 g/mol
InChI Key: YMXGPPWLIZUHJK-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which impart unique chemical and biological properties

Preparation Methods

The synthesis of 2-chloro-3-methyl-1,7-naphthyridine typically involves the chlorination of a naphthyridine precursor. One common method includes the reaction of a 1,7-naphthyridine derivative with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

2-Chloro-3-methyl-1,7-naphthyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-methyl-1,7-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-methyl-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors, thereby affecting cellular processes. The molecular targets and pathways involved vary based on the compound’s structure and the biological system under investigation .

Comparison with Similar Compounds

2-Chloro-3-methyl-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications.

Properties

CAS No.

1105191-93-2

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-chloro-3-methyl-1,7-naphthyridine

InChI

InChI=1S/C9H7ClN2/c1-6-4-7-2-3-11-5-8(7)12-9(6)10/h2-5H,1H3

InChI Key

YMXGPPWLIZUHJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC=C2)N=C1Cl

Purity

95

Origin of Product

United States

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